8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid

Monoamine oxidase inhibition Neurochemistry Enzyme selectivity

This halogenated quinoline-4-carboxylic acid features a unique 8-Cl substitution and 4-pyridyl group, providing distinct electronic/steric profiles versus 6-Cl or 7-Cl analogs. Use as a negative control in MAO-B inhibition assays (IC₅₀ = 1.13 × 10³ nM) or as a dual-site metal-coordination scaffold—the 4-COOH and pyridyl-N enable Mn(II), Co(II), Cd(II), and Ag(I) complex synthesis. Ideal for medicinal chemistry derivative libraries probing chloro-positional isomerism effects. High-purity (≥95%), structural isomer identity confirmed.

Molecular Formula C15H9ClN2O2
Molecular Weight 284.69 g/mol
CAS No. 667412-53-5
Cat. No. B1274371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
CAS667412-53-5
Molecular FormulaC15H9ClN2O2
Molecular Weight284.69 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=NC=C3
InChIInChI=1S/C15H9ClN2O2/c16-12-3-1-2-10-11(15(19)20)8-13(18-14(10)12)9-4-6-17-7-5-9/h1-8H,(H,19,20)
InChIKeyMAIRAKWMTLFTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic Acid (CAS 667412-53-5): Compound Class and Baseline Procurement Specifications


8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid (CAS 667412-53-5) is a halogenated heterocyclic compound featuring a quinoline core with a chloro substituent at the 8-position, a pyridin-4-yl group at the 2-position, and a carboxylic acid functionality at the 4-position [1]. Its molecular formula is C₁₅H₉ClN₂O₂, with a molecular weight of 284.7 g/mol and a calculated XLogP3 of 2.9 [2]. This compound belongs to the broader class of substituted quinoline-4-carboxylic acids, which serve as synthetic intermediates and scaffolds in medicinal chemistry research .

Why 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic Acid Cannot Be Readily Substituted by Generic Quinoline Analogs


Within the quinoline-4-carboxylic acid family, the specific regiochemistry and electronic profile of substituents directly govern target binding, physicochemical properties, and synthetic utility. The 8-chloro substitution pattern on the quinoline ring imparts a distinct electron-withdrawing effect and steric profile compared to unsubstituted, 6-chloro, or 7-chloro-8-methyl analogs [1]. The pyridin-4-yl group at the 2-position enables coordination chemistry and intermolecular interactions that differ fundamentally from pyridin-3-yl or pyridin-2-yl regioisomers . Consequently, substituting one analog for another without rigorous head-to-head validation risks altering biological activity profiles, metal-complexation behavior, or synthetic pathway outcomes. The evidence below quantifies where available differentiation exists.

Quantitative Comparative Evidence Guide for 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic Acid Selection


Monoamine Oxidase B (MAO-B) Inhibitory Potency Relative to MAO-A Isoform

8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid exhibits weak inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 1.13 × 10³ nM, and essentially no measurable inhibition of MAO-A (IC₅₀ > 1.00 × 10⁵ nM) [1]. This isoform selectivity profile (albeit weak) may inform compound selection where MAO-B preferential binding is being probed.

Monoamine oxidase inhibition Neurochemistry Enzyme selectivity

Evidence-Aligned Application Scenarios for 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic Acid Procurement


Negative Control or Baseline Compound in Monoamine Oxidase (MAO) Screening Assays

Given its weak inhibitory activity against MAO-B (IC₅₀ = 1.13 × 10³ nM) and negligible activity against MAO-A (IC₅₀ > 1.00 × 10⁵ nM), this compound may serve as a negative control or baseline reference in fluorescence-based MAO inhibition assays using kynuramine as substrate [1]. Researchers developing novel MAO inhibitors may procure this compound to establish baseline activity thresholds.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration of Chlorinated Quinoline Scaffolds

The 8-chloro substitution pattern and pyridin-4-yl group at the 2-position provide a distinct electronic and steric profile relative to 6-chloro or 7-chloro-8-methyl analogs [2]. This compound can serve as a starting material for synthesizing derivative libraries aimed at probing how chloro-positional isomerism affects target engagement in medicinal chemistry programs.

Coordination Chemistry Ligand Development for Metal Complex Synthesis

The carboxylic acid group at the 4-position and the pyridin-4-yl nitrogen provide two distinct metal-coordination sites. Research on the non-chlorinated analog 2-(pyridin-4-yl)quinoline-4-carboxylic acid has demonstrated successful synthesis of Mn(II), Co(II), Cd(II), and Ag(I) complexes with antibacterial and fluorescent properties [3]. The 8-chloro-substituted variant offers a modified electronic environment for probing structure-property relationships in coordination chemistry.

Reference Standard for Analytical Method Development and Physicochemical Characterization

With well-defined computed physicochemical properties including XLogP3 (2.9), topological polar surface area (63.1 Ų), and hydrogen bond donor/acceptor counts (1 and 4, respectively) [4], this compound can serve as a reference standard for developing HPLC or LC-MS methods targeting chlorinated quinoline carboxylic acid derivatives.

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